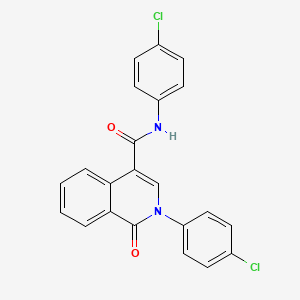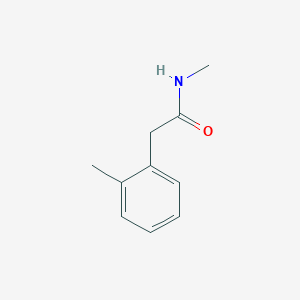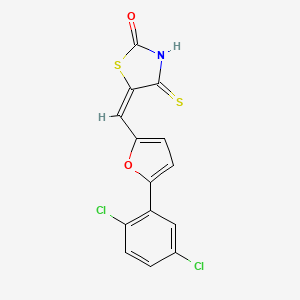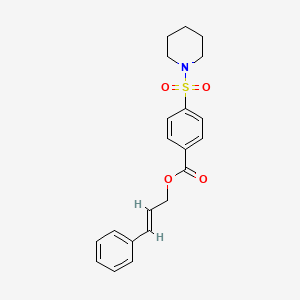
(2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate is an organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate typically involves a multi-step process. One common route includes the following steps:
Preparation of 3-phenylprop-2-en-1-ol: This can be achieved through the aldol condensation of benzaldehyde with acetaldehyde, followed by reduction.
Formation of 4-(piperidin-1-ylsulfonyl)benzoic acid: This involves the sulfonylation of 4-aminobenzoic acid with piperidine and a sulfonyl chloride reagent.
Esterification: The final step involves the esterification of 3-phenylprop-2-en-1-ol with 4-(piperidin-1-ylsulfonyl)benzoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are used under various conditions.
Major Products
Oxidation: Products include phenylpropanoic acid derivatives and sulfonylbenzoic acid derivatives.
Reduction: Products include phenylpropanol derivatives and piperidinylbenzoate derivatives.
Substitution: Products vary depending on the nucleophile used, leading to substituted aromatic or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic and aliphatic structures allow it to fit into active sites of enzymes, inhibiting or modifying their activity. Additionally, the sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-1-ylsulfonyl)benzoate
- (2E)-3-phenylprop-2-en-1-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- (2E)-3-phenylprop-2-en-1-yl 4-(azepan-1-ylsulfonyl)benzoate
Uniqueness
Compared to similar compounds, (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-1-ylsulfonyl)benzoate exhibits unique properties due to the presence of the piperidine ring. This ring structure provides a balance between hydrophobic and hydrophilic interactions, enhancing its solubility and reactivity. Additionally, the piperidine ring can engage in hydrogen bonding and π-π interactions, making it a versatile scaffold for drug design and material science applications.
Eigenschaften
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 4-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-21(26-17-7-10-18-8-3-1-4-9-18)19-11-13-20(14-12-19)27(24,25)22-15-5-2-6-16-22/h1,3-4,7-14H,2,5-6,15-17H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSWMSCDOYLVBG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
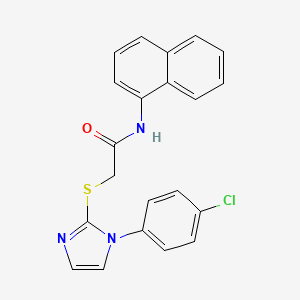
![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2713911.png)
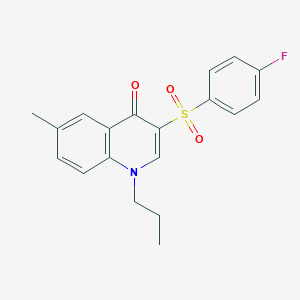
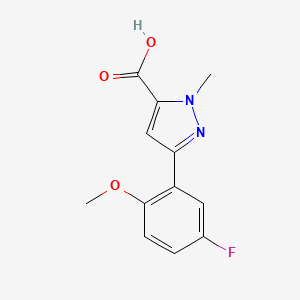
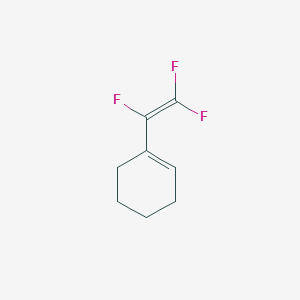
![N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2713916.png)

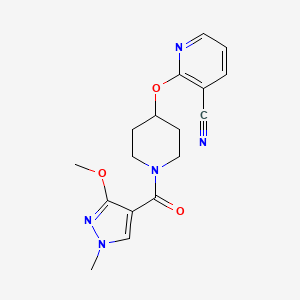
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2713923.png)
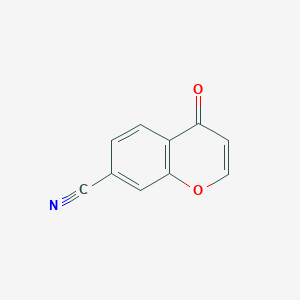
![1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate](/img/structure/B2713926.png)
